![molecular formula C5H5F2NS B2419596 5-Difluoromethyl-4-methyl-thiazole stabilized over potassium carbonate CAS No. 1965305-15-0](/img/structure/B2419596.png)
5-Difluoromethyl-4-methyl-thiazole stabilized over potassium carbonate
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Description
5-Difluoromethyl-4-methyl-thiazole stabilized over potassium carbonate is a chemical compound with the molecular formula C5H5F2NS . It is a product offered by several chemical suppliers . This compound is part of a broader field of research that focuses on difluoromethylation processes .
Synthesis Analysis
The synthesis of thiazole derivatives, such as 5-Difluoromethyl-4-methyl-thiazole, often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of 5-Difluoromethyl-4-methyl-thiazole stabilized over potassium carbonate is represented by the formula C5H5F2NS . Unfortunately, detailed structural analysis such as bond lengths and angles are not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving 5-Difluoromethyl-4-methyl-thiazole often involve difluoromethylation processes . These processes have benefited from the invention of multiple difluoromethylation reagents . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Future Directions
The field of difluoromethylation, which includes compounds like 5-Difluoromethyl-4-methyl-thiazole, has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may continue to explore novel difluoromethylation reagents and methods, potentially expanding the applications of these compounds .
properties
IUPAC Name |
5-(difluoromethyl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NS/c1-3-4(5(6)7)9-2-8-3/h2,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHBFBHMECNGPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Difluoromethyl-4-methyl-thiazole stabilized over potassium carbonate |
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